molecular formula C9H3N B13813472 1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)

1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)

Cat. No.: B13813472
M. Wt: 125.13 g/mol
InChI Key: MMKJOBDQSROZOT-UHFFFAOYSA-N
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Description

1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) is a chemical compound with the molecular formula C₉H₃N and a molecular weight of 125.127 g/mol This compound is characterized by its unique structure, which includes a cyclobuta ring fused with a pyrrolizine moiety

Chemical Reactions Analysis

1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound, resulting in reduced forms with different chemical properties.

    Substitution: This compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with altered functional groups.

Scientific Research Applications

1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of fused ring systems.

    Biology: Researchers explore its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Preliminary studies investigate its potential therapeutic applications, although more research is needed to fully understand its medicinal properties.

    Industry: While not widely used in industrial applications, it serves as a precursor for the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism by which 1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play crucial roles in cellular processes.

Comparison with Similar Compounds

1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) can be compared with other similar compounds, such as:

    Cyclobutapyrrolizine: Similar in structure but lacks the methene bridge, leading to different chemical properties and reactivity.

    Pyrrolizine derivatives: These compounds share the pyrrolizine moiety but differ in the substituents attached to the ring system, resulting in varied biological activities and applications.

Properties

Molecular Formula

C9H3N

Molecular Weight

125.13 g/mol

IUPAC Name

1-azapentacyclo[5.3.0.02,5.03,9.04,8]deca-2,4,6,9-tetraene

InChI

InChI=1S/C9H3N/c1-3-7-6-4-2-10(5(1)6)9(3)8(4)7/h1-2,6H

InChI Key

MMKJOBDQSROZOT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3C4=CN2C5=C4C3=C51

Origin of Product

United States

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